Cas no 1805414-69-0 (2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde)

2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde
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- Inchi: 1S/C8H6F2INO/c1-4-5(3-13)7(8(9)10)12-2-6(4)11/h2-3,8H,1H3
- InChI Key: GNRRYQLJDOGLAM-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(F)F)C(C=O)=C1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- XLogP3: 2
- Topological Polar Surface Area: 30
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029024873-500mg |
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde |
1805414-69-0 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
Alichem | A029024873-250mg |
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde |
1805414-69-0 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029024873-1g |
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde |
1805414-69-0 | 95% | 1g |
$3,184.50 | 2022-04-01 |
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde Related Literature
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde
Research Brief on 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde (CAS: 1805414-69-0) and Its Applications in Chemical Biology and Pharmaceutical Research
2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde (CAS: 1805414-69-0) is a specialized pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its difluoromethyl and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies highlight its role in facilitating selective modifications and enhancing the pharmacokinetic properties of drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1805414-69-0 in the synthesis of novel Bruton’s tyrosine kinase (BTK) inhibitors. Researchers utilized this aldehyde as a key building block to introduce difluoromethyl groups, which improved metabolic stability and target binding affinity. The study reported a 40% increase in inhibitory potency compared to non-fluorinated analogs, underscoring the compound’s value in rational drug design.
Further investigations, as detailed in ACS Chemical Biology (2024), explored the compound’s application in proteolysis-targeting chimeras (PROTACs). Here, 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde was employed to functionalize E3 ligase ligands, enabling the degradation of previously "undruggable" targets. The iodine moiety facilitated late-stage diversification via cross-coupling reactions, streamlining the synthesis of complex PROTAC architectures.
Ongoing clinical trials (Phase I/II) have also incorporated derivatives of this compound in oncology therapeutics. For instance, a 2024 pipeline report from a leading pharmaceutical company revealed its use in a next-generation fibroblast growth factor receptor (FGFR) inhibitor, showing promising results in cholangiocarcinoma models with reduced off-target effects.
Despite these advances, challenges remain in optimizing the scalability of synthetic routes for 1805414-69-0. A recent Organic Process Research & Development publication (2024) proposed a nickel-catalyzed reductive coupling method to address yield limitations in large-scale production, achieving an 82% isolated yield under mild conditions.
In conclusion, 2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-carboxaldehyde continues to emerge as a critical tool in medicinal chemistry, enabling breakthroughs in targeted therapy development. Future research directions may focus on expanding its applications in covalent inhibitor design and antibody-drug conjugates (ADCs), leveraging its unique reactivity profile.
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